(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide
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Description
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide is a useful research compound. Its molecular formula is C18H14ClFN4O2 and its molecular weight is 372.78. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- A novel strategy involves the base-promoted formation of fused β-carbolines from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts . In this cascade reaction, ammonium salts serve as a convenient nitrogen source and play a crucial role in selectivity control. The process efficiently yields two different types of β-carbolines.
- The compound (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol has been rigorously evaluated as a corrosion inhibitor for mild steel X52 in a 0.5 M HCl medium. Detailed DFT studies provide insights into molecular interactions, enhancing our understanding of corrosion inhibition .
- Intestinal bacteria exhibit dynamic chemotaxis effects on indoles. For instance, when the indole concentration is below 1 mM, E. coli responds with repellent behavior. However, when the concentration exceeds 1 mM, E. coli switches to an attraction response .
Base-Promoted Fused β-Carboline Formation
Corrosion Inhibition
Gut-Bacteria-Derived Indole Effects
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c19-13-5-3-6-14(20)17(13)18(26)22-10-16(25)24-23-9-11-8-21-15-7-2-1-4-12(11)15/h1-9,21H,10H2,(H,22,26)(H,24,25)/b23-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMQWEGJZXSQOC-NUGSKGIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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